molecular formula C10H12Cl2N2O B2377283 3,5-Dichloro-4-(morpholin-4-yl)aniline CAS No. 57716-09-3

3,5-Dichloro-4-(morpholin-4-yl)aniline

Cat. No. B2377283
CAS RN: 57716-09-3
M. Wt: 247.12
InChI Key: RIQMQFHEXRECRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 1,3,5-triazine derivatives were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3,5-difluoro-4-(morpholin-4-yl)aniline, has been reported. The InChI Code for this compound is 1S/C10H12F2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,5-difluoro-4-(morpholin-4-yl)aniline has a molecular weight of 214.21, and it is a powder at room temperature .

Scientific Research Applications

LRRK2 Kinase Inhibitor

“3,5-Dichloro-4-(morpholin-4-yl)aniline” has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . LRRK2 (Leucine-rich repeat kinase 2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity. Therefore, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Brain Penetrant

This compound has been found to be a highly potent, brain penetrant . This means it can cross the blood-brain barrier, which is crucial for drugs that are meant to treat neurological disorders like Parkinson’s disease .

Selective Kinase Inhibitor

The compound has been used to improve kinome selectivity using a surrogate crystallography approach . This means it can selectively inhibit certain kinases without affecting others, which is important for reducing side effects and improving the effectiveness of the treatment .

In Vivo Active Compound

“3,5-Dichloro-4-(morpholin-4-yl)aniline” has been found to be in vivo active . This means it remains active within a living organism, which is crucial for its effectiveness as a drug .

Synthesis of Indole Derivatives

Indole derivatives have a wide range of applications in the treatment of various disorders in the human body . “3,5-Dichloro-4-(morpholin-4-yl)aniline” could potentially be used in the synthesis of these indole derivatives .

Treatment of Cancer Cells

Indole derivatives, which can potentially be synthesized using “3,5-Dichloro-4-(morpholin-4-yl)aniline”, have been used for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Treatment of Microbes

Indole derivatives can also be used for the treatment of microbes . This opens up potential applications of “3,5-Dichloro-4-(morpholin-4-yl)aniline” in the field of antimicrobial treatments .

Central for Producing Hexaflumuron

Various reports have indicated that the efficient synthesis of “3,5-Dichloro-4-(morpholin-4-yl)aniline” is central for producing Hexaflumuron . Hexaflumuron is an insect growth regulator used in the control of termites .

Safety and Hazards

Safety information for similar compounds, such as 3,5-difluoro-4-(morpholin-4-yl)aniline, includes hazard statements like H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,5-dichloro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMQFHEXRECRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(morpholin-4-yl)aniline

Synthesis routes and methods

Procedure details

Following the general procedure of Intermediate 36 using 4-(2,6-dichloro-4-nitrophenyl)morpholine (prepared as described in J. Med. Chem., 1980, 23(10), 1083) the title compound was obtained; 1H NMR δ 3.01 (4H, t), 3.64 (4H, t), 5.50 (1H, broad s), 6.57 (2H, s); MS m/e MH+ 247.
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